![molecular formula C20H21NO4 B2376630 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 439110-93-7](/img/structure/B2376630.png)
1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid, also known as MPPC, is a piperidine carboxylic acid derivative that has been studied for its potential therapeutic applications. It is an important compound in the field of medicinal chemistry due to its unique pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid is its unique pharmacological profile, which makes it a promising candidate for the development of new therapeutics. However, one limitation of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid and its potential side effects.
Future Directions
There are several future directions for the study of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid and its potential side effects. Finally, the development of more efficient synthesis methods for 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid could facilitate its use in future research and drug development.
Synthesis Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps, starting with the reaction of 4-methoxybenzyl chloride with phenylacetonitrile to form 1-(4-methoxybenzyl)-2-phenylacetonitrile. This intermediate is then reduced with lithium aluminum hydride to form 1-(4-methoxybenzyl)-2-phenylethylamine. The final step involves the reaction of 1-(4-methoxybenzyl)-2-phenylethylamine with ethyl 3-oxo-2-phenylpiperidine-6-carboxylate in the presence of a coupling agent to form 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid has been studied for its potential use as a neuroprotective agent.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-7-14(8-10-16)13-21-18(22)12-11-17(20(23)24)19(21)15-5-3-2-4-6-15/h2-10,17,19H,11-13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPXRAGPKFGOQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.